N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine
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Description
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine involves the condensation of 2,3-dihydro-1H-indole-2-carboxylic acid with L-leucine using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a suitable acid to remove the protecting group and obtain the final product.
Starting Materials
2,3-dihydro-1H-indole-2-carboxylic acid, L-leucine, N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP), Suitable acid for deprotection
Reaction
Step 1: Activation of carboxylic acid - 2,3-dihydro-1H-indole-2-carboxylic acid is activated using a coupling reagent such as DCC or DIC in the presence of a catalyst such as DMAP to form an activated ester intermediate., Step 2: Coupling reaction - The activated ester intermediate is then reacted with L-leucine to form the desired product N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-leucine., Step 3: Deprotection - The protecting group is removed using a suitable acid to obtain the final product.
properties
IUPAC Name |
(2S)-2-(2,3-dihydroindole-1-carbonylamino)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)9-12(14(18)19)16-15(20)17-8-7-11-5-3-4-6-13(11)17/h3-6,10,12H,7-9H2,1-2H3,(H,16,20)(H,18,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGFLLFEYRMVGX-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)N1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Indoline-1-carbonyl)-L-leucine |
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